molecular formula C20H18 B14570358 1,1'-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene CAS No. 61423-06-1

1,1'-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene

Cat. No.: B14570358
CAS No.: 61423-06-1
M. Wt: 258.4 g/mol
InChI Key: KDBUCQZPOYFPBS-UHFFFAOYSA-N
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Description

1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 3,4-dimethylhexa-1,5-diyne bridge. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of pi electrons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene typically involves the coupling of benzene derivatives with a 3,4-dimethylhexa-1,5-diyne moiety. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Sonogashira coupling reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to partially or fully saturated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.

    Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its conjugated diene structure.

Mechanism of Action

The mechanism of action of 1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in electron transfer processes and form stable intermediates. This property is crucial in reactions such as electrophilic addition and cycloaddition, where the compound can act as a dienophile or a diene, respectively .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.

    2,5-Dimethyl-1,5-hexadiene: Another conjugated diene with a similar structure but different substituents.

    1,1’-(1,3-Butadiyne-1,4-diyl)dibenzene: A compound with a similar backbone but different substituents on the benzene rings.

Uniqueness

1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene is unique due to its specific substitution pattern and the presence of a 3,4-dimethylhexa-1,5-diyne bridge. This structure imparts distinct electronic properties and reactivity, making it valuable in various applications, particularly in the synthesis of advanced materials and as a research tool in organic chemistry .

Properties

CAS No.

61423-06-1

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

(3,4-dimethyl-4-phenylhexa-1,5-diyn-3-yl)benzene

InChI

InChI=1S/C20H18/c1-5-19(3,17-13-9-7-10-14-17)20(4,6-2)18-15-11-8-12-16-18/h1-2,7-16H,3-4H3

InChI Key

KDBUCQZPOYFPBS-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1=CC=CC=C1)C(C)(C#C)C2=CC=CC=C2

Origin of Product

United States

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